1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea
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Description
1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, FPU-1. In
Scientific Research Applications
Synthesis and Bioactivity
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, synthesized by coupling purified furfural with urea, was characterized by GC-MS, FTIR, and 1H-NMR. It displayed broad-spectrum bioactivity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, excluding Bacillus subtilis. This broad activity spectrum suggests its potential for various medicinal applications and encourages its development as a novel drug (Donlawson et al., 2020).
Anticancer and Antiangiogenic Activity
3-Arylaminobenzofuran derivatives, characterized by a 2-methoxy/ethoxycarbonyl group combined with a methoxy group on the benzene portion of the 3-(3',4',5'-trimethoxyanilino)benzo[b]furan skeleton, showed significant antiproliferative activity against cancer cells. The compound 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent vascular disrupting properties both in vitro and in vivo, demonstrating promising antitumor activity (Romagnoli et al., 2015).
Synthesis of Hydrocyclopenta[1,2-b]furan Derivatives
(3aS*,1aR*)-1a-Methoxy-3a-methoxycarbonyl-2,3,4,5,6,3a-hexahydrocyclopenta[1,2-b]furan was synthesized from 2-methoxycarbonylated cyclopenta-1-one in two steps with a 96% overall yield. This furan derivative serves as a divergent intermediate in synthesizing chiral resolving agents with various substitutions, showcasing the compound's versatility in chemical synthesis and potential pharmaceutical applications (Zhong et al., 2005).
Furan Derivatives from Mangrove-Derived Fungus
New furan derivatives isolated from the mangrove-derived endophytic fungus Coriolopsis sp. J5, such as 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid, showcase the potential of natural sources in providing novel compounds for scientific research. These compounds' unique structures and biological activities further emphasize the importance of exploring natural products for drug discovery and other applications (Chen et al., 2017).
properties
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-9(7-10-3-5-16-8-10)13-11(14)12-4-6-15-2/h3,5,8-9H,4,6-7H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMGIQXJKNNHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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